6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C₆H₅FN₄ and a molecular weight of 152.13 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of pyrrole derivatives with various reagents. One common method includes the use of pyrrole, chloramine, and formamidine acetate . The reaction conditions often require low temperatures and the presence of catalysts such as BF₃·Et₂O .
Industrial Production Methods: For industrial-scale production, the synthesis is optimized for higher yields and safety. The process involves a two-vessel operation where pyrrole is reacted with chloramine and formamidine acetate, followed by purification steps to obtain the final product . This method ensures a yield of approximately 55% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, chloramine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Wirkmechanismus
The mechanism of action of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it targets the RNA-dependent RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, disrupting the signaling pathways that promote cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its broad-spectrum antiviral activity.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-690514: An EGFR inhibitor used in clinical trials for cancer treatment.
Uniqueness: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its fluorine substitution, which enhances its biological activity and stability compared to its non-fluorinated counterparts . This makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C6H5FN4 |
---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) |
InChI-Schlüssel |
PWNBZALNJPHVKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=NN2C=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.